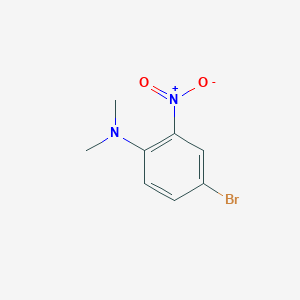

4-Bromo-N,N-dimethyl-2-nitroaniline

Description

Significance of Substituted Anilines in Modern Chemical Research

Substituted anilines are a class of organic compounds that serve as crucial starting materials and intermediates in a multitude of synthetic applications. Their structural versatility allows for the production of diverse chemical entities, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.comgoogle.com The functional groups on the aniline (B41778) ring dictate the molecule's electronic properties and reactivity, enabling chemists to fine-tune its characteristics for specific purposes. For instance, anilines are found in the chemical structures of numerous FDA-approved drugs and are pivotal in creating materials like benzothiazole (B30560) derivatives and heterocyclic azo dyes. google.com The strategic modification of the aniline scaffold is a key strategy in medicinal chemistry to enhance pharmacological properties such as bioavailability, solubility, and receptor selectivity, while potentially mitigating toxicity. google.com

Overview of Electronically Modified Aromatic Systems for Targeted Applications

The electronic nature of an aromatic system can be precisely controlled by the introduction of various substituent groups. These modifications are fundamental to designing molecules for targeted applications. Electron-donating groups (EDGs), like the amino group of an aniline, activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups (EWGs), such as a nitro group, deactivate it. researchgate.net This interplay of electronic effects is crucial in synthesizing pharmaceuticals and dyes, where the substituents' influence on the aromatic ring can significantly affect the final product's color, stability, and biological activity. researchgate.net The modification of aromatic self-assembled monolayers (SAMs) through electron irradiation is an example of how controlling electronic properties can lead to advanced applications in nanotechnology, such as ultrafiltration and nanobiosensing. prepchem.comresearchgate.net

Research Landscape of Bromo-Nitro-Dimethylaniline Derivatives

The research landscape for bromo-nitro-dimethylaniline derivatives is primarily focused on their role as synthetic intermediates. While comprehensive studies on every possible isomer are not always available, the existing literature on related compounds provides a strong basis for understanding their chemical behavior. For example, compounds like 4-bromo-2-nitroaniline (B116644) and 2-bromo-4-nitroaniline (B50497) are well-documented as precursors for more complex molecules, including potential sulfonamide drugs and benzothiazines. chemicalbook.comresearchgate.net The presence of the dimethylamino group, in addition to the bromo and nitro substituents, introduces further complexity and synthetic potential. Research into the N,N-dimethyl derivatives often explores how the steric and electronic properties of the dimethylamino group influence the molecule's reactivity and potential for creating non-linear optical materials. nih.gov The synthesis and properties of isomers such as 2-bromo-N,N-dimethyl-4-nitroaniline are documented, providing valuable comparative data for understanding the target compound, 4-Bromo-N,N-dimethyl-2-nitroaniline. prepchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHIRXNSTICIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474804 | |

| Record name | 4-Bromo-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-02-7 | |

| Record name | 4-Bromo-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the structure and electronic properties of organic molecules. For 4-Bromo-N,N-dimethyl-2-nitroaniline, a detailed analysis would involve the following methods:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In a related compound, 4-Bromo-2-nitroaniline (B116644) , the aromatic protons exhibit distinct signals due to their electronic environment. chemicalbook.com For this compound, one would expect to see signals corresponding to the aromatic protons and a characteristic singlet for the N,N-dimethyl groups. The chemical shift of these methyl protons would be influenced by the electronic effects of the bromo and nitro substituents on the aniline (B41778) ring.

¹³C NMR: The ¹³C NMR spectrum of 4-Bromo-2-nitroaniline has been reported, showing distinct resonances for each carbon atom in the molecule. chemicalbook.comnih.gov For the title compound, the introduction of the two methyl groups would result in an additional signal in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons would also be altered due to the electronic contribution of the dimethylamino group.

A comparative analysis with 4-Bromo-N,N-dimethylaniline and 2-bromo-N,N-dimethyl-4-nitroaniline would also be informative for predicting the spectral features of this compound. nih.govchemicalbook.com

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | CAS Number | Available Spectroscopic Data |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 875-51-4 | ¹H NMR, ¹³C NMR, IR, Mass Spec chemicalbook.comnih.govsigmaaldrich.comchemicalbook.com |

| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 586-77-6 | ¹H NMR, IR chemicalbook.comavantorsciences.com |

| 2-bromo-N,N-dimethyl-4-nitroaniline | C₈H₉BrN₂O₂ | 64230-23-5 | ¹³C NMR, UV-Vis, IR, Mass Spec nih.gov |

| This compound | C₈H₉BrN₂O₂ | 829-02-7 | No detailed data available chemsrc.com |

This table is based on available data from the search results. The absence of data for the title compound is a key finding.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR: The FT-IR spectrum of 4-Bromo-2-nitroaniline shows characteristic peaks for the N-H stretching of the primary amine, as well as symmetric and asymmetric stretching vibrations of the nitro group. chemicalbook.comchemicalbook.com For this compound, the N-H stretching vibrations would be absent and replaced by C-N stretching modes from the tertiary amine. The characteristic absorptions for the nitro group and the C-Br bond would be expected.

FT-Raman: Complementary to FT-IR, FT-Raman spectroscopy would provide further details on the vibrational modes of the molecule, particularly for non-polar bonds.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The presence of the nitro group, a strong chromophore, and the dimethylamino group, a strong auxochrome, in conjunction with the phenyl ring, suggests that this compound would exhibit significant absorption in the UV-Vis region. The electronic transitions would likely be of the π → π* and n → π* type. Studies on related nitroaniline derivatives have investigated their UV-Vis spectra, revealing how substituents influence the absorption maxima. researchgate.net

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 4-Bromo-2-nitroaniline has been documented, providing insight into its fragmentation pathways under electron ionization. nih.gov For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl groups, the nitro group, and the bromine atom, providing valuable structural information.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, single crystals of high quality are required. The growth of single crystals of related compounds like 4-bromo-4′-nitrobenzylidene aniline has been achieved through slow evaporation from a suitable solvent. researchgate.net A similar approach would likely be employed for this compound, with various solvents and conditions being tested to optimize crystal size and quality for diffraction studies. To date, no published reports on the crystal structure of this compound have been found.

Determination of Crystal System and Space Group

No published crystallographic data is available for this compound, and therefore its crystal system and space group have not been determined.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles for this compound have not been reported in the scientific literature.

Investigation of Intermolecular Hydrogen Bonding Networks (e.g., N-H…O, C-H…O)

While C-H…O and other weak hydrogen bonds would be anticipated in the crystal structure of this compound, no experimental studies have been published to confirm and characterize these interactions.

Halogen-Halogen Interactions in Crystal Packing

The potential for bromine-bromine or bromine-nitro group interactions in the solid state of this compound has not been investigated.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis, which provides quantitative insight into intermolecular contacts, has not been performed for this compound due to the lack of crystallographic data.

Conformational Analysis and Molecular Dynamics

There are no published studies on the conformational analysis or molecular dynamics of this compound. Such studies would provide valuable information on the molecule's flexibility and the rotational barriers of its substituent groups.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating various molecular properties and reactivity descriptors. For 4-Bromo-N,N-dimethyl-2-nitroaniline, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key electronic properties.

These calculations would yield important global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity. wikipedia.org Such descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a study on the related compound 4-bromo-N,N-dimethylaniline utilized DFT to understand the reactivity of atoms within the molecule. wikipedia.org Similar calculations on this compound would elucidate the influence of the additional nitro group on these properties.

Table 1: Predicted DFT-Calculated Electronic Properties for this compound and Analogous Compounds

| Property | Predicted Value for this compound | 4-Bromo-N,N-dimethylaniline | N,N-dimethyl-4-nitroaniline |

| Ionization Potential (eV) | ~8.0 - 8.5 | ~7.5 - 8.0 | ~8.5 - 9.0 |

| Electron Affinity (eV) | ~1.5 - 2.0 | ~0.5 - 1.0 | ~2.0 - 2.5 |

| Chemical Hardness (η) | ~3.0 - 3.5 | ~3.5 - 3.75 | ~3.25 - 3.75 |

| Electronegativity (χ) | ~4.75 - 5.25 | ~4.0 - 4.5 | ~5.25 - 5.75 |

Note: Values for this compound are predictive and based on trends observed in analogous compounds. Data for analogous compounds are derived from typical computational chemistry results for similar structures.

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a good starting point for geometry optimization and the prediction of vibrational frequencies. openaccessjournals.com By applying the HF method, the most stable three-dimensional arrangement of atoms in this compound can be determined. This optimized geometry is crucial, as it represents the molecule's ground-state conformation and is the basis for all other property calculations.

Following geometry optimization, a vibrational frequency analysis would be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. For a molecule with multiple functional groups like this compound, this analysis would reveal distinct vibrational signatures for the N-O stretches of the nitro group, C-N stretches of the dimethylamino group, and C-Br stretching modes.

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach is used to calculate the excited states of molecules, which allows for the prediction of the electronic absorption spectrum (UV-Vis).

The calculations would reveal the energies of the principal electronic transitions, the corresponding oscillator strengths (which determine the intensity of the absorption peaks), and the nature of the orbitals involved in these transitions (e.g., π → π* or n → π*). Given the presence of both a strong electron-donating group (-N(CH3)2) and a strong electron-withdrawing group (-NO2) on the benzene (B151609) ring, the molecule is expected to exhibit significant intramolecular charge transfer (ICT) upon electronic excitation. TD-DFT calculations would precisely characterize this ICT, which is responsible for the molecule's color and potential applications in nonlinear optics.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. wikipedia.org It is a color-coded map that shows the electrostatic potential on the electron density surface. For this compound, the MESP surface would clearly illustrate the electron-rich and electron-poor regions.

The area around the nitro group's oxygen atoms would be depicted in shades of red, indicating a region of high negative potential, making it susceptible to electrophilic attack. Conversely, the region around the dimethylamino group would show a less negative or even positive potential (in shades of blue), highlighting its electron-donating nature. The MESP is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors, and for identifying sites of potential chemical reactions. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, the electron-donating dimethylamino group would raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, indicating high reactivity and significant charge-transfer characteristics. The spatial distribution of the HOMO and LUMO would likely show the HOMO localized more on the dimethylamino and aniline (B41778) ring portion, while the LUMO would be concentrated around the nitro group, visually confirming the direction of intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for studying electron delocalization, hyperconjugation, and intramolecular charge transfer in detail. It transforms the complex, delocalized molecular orbitals into localized bond and lone pair orbitals that align with classical Lewis structures.

Structure-Reactivity Correlations from Computational Models

Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of this compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), chemists can model the molecule's geometry, electronic properties, and potential interaction sites, offering insights that complement experimental findings. These theoretical models are crucial for predicting how the compound will behave in various chemical environments.

Research on analogous compounds, particularly substituted nitroanilines, has established a framework for interpreting the reactivity of this compound. The presence of a strong electron-withdrawing nitro group (-NO2) ortho to the electron-donating dimethylamino group (-N(CH3)2), along with a bulky bromine atom on the aromatic ring, creates a complex electronic and steric profile that dictates its reactivity.

Molecular Geometry and Steric Effects

The geometric optimization of related nitroaniline structures using DFT calculations, often with the B3LYP functional, reveals how substituents influence the molecule's shape. researchgate.net For this compound, significant steric hindrance is expected between the ortho-positioned nitro group and the N,N-dimethylamino group. This steric clash forces the dimethylamino group to twist out of the plane of the benzene ring. Computational studies on other ortho-substituted N,N-dimethyl-4-nitroaniline derivatives have shown that the dimethylamino group adopts a trigonal-pyramidal configuration and is considerably turned with respect to the ring plane. researchgate.net This twisting disrupts the p-orbital overlap between the nitrogen's lone pair and the aromatic π-system, which in turn modifies the electronic properties and reactivity of the aniline nitrogen.

Interactive Table: Predicted Geometric Parameters Note: Data is based on published values for the analogous compound 4-Bromo-2-nitroaniline (B116644) and theoretical predictions for the N,N-dimethyl derivative. Actual values may vary.

| Parameter | Atom(s) Involved | Predicted Value/Trend | Significance |

| C-N (amino) Bond Length | C1-N(CH3)2 | ~1.38 Å | Shorter than a typical C-N single bond, indicating some double bond character due to resonance. |

| C-N (nitro) Bond Length | C2-NO2 | ~1.47 Å | Typical for a C-NO2 bond on an aromatic ring. |

| C-Br Bond Length | C4-Br | ~1.90 Å | Standard length for a C-Br bond on a benzene ring. |

| C-N-C (amino) Angle | - | Expected > 110° | Steric repulsion from methyl groups widens this angle. |

| C-C-N-O Dihedral Angle | C1-C2-N-O | Twisted | Steric strain between the nitro and dimethylamino groups prevents planarity. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netthaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the dimethylamino group, which is the strongest electron-donating group. The LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor portion to the acceptor portion of the molecule upon electronic excitation. The decrement of the HOMO-LUMO energy gap is a key factor in explaining the ease of charge transfer within the molecule. researchgate.net

Interactive Table: Frontier Orbital Contributions and Reactivity

| Orbital | Primary Location | Associated Reactivity | Influencing Factors |

| HOMO | Dimethylamino group and benzene ring | Nucleophilic and electron-donating reactions | The electron-donating power of the -N(CH3)2 group raises the HOMO energy. |

| LUMO | Nitro group | Electrophilic and electron-accepting reactions | The strong electron-withdrawing nature of the -NO2 group lowers the LUMO energy. |

| HOMO-LUMO Gap | Entire molecule | Overall chemical reactivity and stability | A smaller gap suggests the molecule is more polarizable and reactive. |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. Red-colored regions indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor) and are targets for nucleophilic attack.

In studies of similar molecules like 4-nitroaniline, the most negative potential is concentrated around the oxygen atoms of the nitro group, making this the primary site for interaction with electrophiles. thaiscience.info For this compound, the MEP map would similarly show a deep red region around the nitro group's oxygens. The nitrogen of the dimethylamino group, despite being electron-donating, is sterically hindered, but the aromatic ring itself will show regions of negative potential, making it susceptible to electrophilic substitution, guided by the directing effects of the substituents.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps close contacts between neighboring molecules, which is essential for understanding crystal packing. Studies on related nitro-substituted aromatic compounds show that the most significant contributions to crystal packing often come from H⋯O/O⋯H, H⋯H, and H⋯C/C⋯H interactions. nih.govresearchgate.net For this compound, due to the presence of the nitro group and C-H bonds, similar interactions would be expected to govern its solid-state structure. The red spots on a Hirshfeld surface mapped over dnorm highlight the strongest hydrogen-bonding contacts, which in this case would likely involve the nitro-group oxygens as hydrogen bond acceptors. nih.gov

Advanced Applications and Functional Materials Research

Nonlinear Optical (NLO) Properties

Organic molecules with significant NLO properties are foundational for next-generation photonic and optoelectronic technologies. The NLO response of a material is dictated by its molecular structure, specifically the presence of donor-acceptor groups linked by a π-conjugated system, and the collective arrangement of these molecules in a crystalline solid. Although comprehensive NLO studies on 4-Bromo-N,N-dimethyl-2-nitroaniline are not extensively documented, its properties can be inferred from detailed investigations into analogous compounds like 2-bromo-4-nitroaniline (B50497) (2B4NA) and N,N-dimethyl-4-nitroaniline (DMNA).

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation is a key NLO process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the material's molecular hyperpolarizability and its crystallization in a non-centrosymmetric space group.

Research into related compounds demonstrates significant SHG efficiency. For instance, 2-bromo-4-nitroaniline (2B4NA) has been successfully grown as a single crystal and its SHG efficiency has been confirmed using the Kurtz-Perry powder method. researchgate.net Another analog, 2-methyl-4-nitroaniline (B30703) (MNA), when processed into electrospun nanofibers, exhibits a dramatic increase in SHG efficiency, with an effective nonlinear optical coefficient up to two orders of magnitude greater than that of the bulk MNA powder. nih.gov This suggests that the NLO performance of this compound could be substantially enhanced through nanostructuring. N,N-dimethyl-4-nitroaniline (DMNA) is itself a well-regarded NLO chromophore often employed as a benchmark in comparative studies. researchgate.net

Table 1: NLO Properties of Related Aniline (B41778) Derivatives

| Compound | Key NLO Property | Significance |

|---|---|---|

| 2-Bromo-4-nitroaniline (2B4NA) | Exhibits SHG activity. researchgate.net | Confirms that bromo-nitro aniline structures can possess effective NLO properties. |

| 2-Methyl-4-nitroaniline (MNA) | SHG efficiency greatly enhanced in nanofibers. nih.govresearchgate.net | Highlights the potential of nanomorphology to boost NLO response. |

| N,N-Dimethyl-4-nitroaniline (DMNA) | Used as a reference NLO chromophore. researchgate.net | Establishes the effectiveness of the dimethylamino-nitroaniline core for NLO applications. |

Influence of Molecular Structure and Crystal Packing on NLO Response

The bulk NLO response of a material is not solely a function of the molecule itself but is critically dependent on how the molecules are arranged in the solid state. For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric fashion.

Studies on 2-bromo-4-nitroaniline (2B4NA) show that it crystallizes in the orthorhombic, non-centrosymmetric space group Pna21, a prerequisite for SHG activity. researchgate.net Its structure is further defined by an intramolecular N—H⋯Br interaction and intermolecular N—H⋯N and N—H⋯O hydrogen bonds that guide the molecular alignment. researchgate.net The planarity of the molecule is also a key factor; in 2B4NA, the nitro group is twisted only slightly, at an angle of 4.57°, with respect to the aromatic ring, facilitating charge transfer across the molecule. researchgate.net

Conversely, in derivatives of N,N-dimethyl-4-nitroaniline with a substituent in the ortho-position (as is the case with this compound), the dimethylamino group is often found to be in a trigonal-pyramidal configuration and significantly twisted relative to the benzene (B151609) ring. researchgate.net This steric hindrance can disrupt the π-conjugation and reduce the molecular hyperpolarizability, potentially diminishing the NLO response compared to its planar counterparts. researchgate.net

Photo-Optical Behavior and Photo-Inhibition Effects

The interaction of light with NLO materials can lead to various photo-optical phenomena. While some molecules exhibit photoswitching or photoisomerization, others can display inhibition of these effects. An investigation into N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, a molecule also featuring a nitro group, demonstrated a "photo-inhibition effect". researchgate.net The study found that the strong electron-withdrawing nature of the nitro group suppressed the expected photo-reactivity of the imine compound. researchgate.net This resonance-based inhibition prevented photoisomerization, a crucial finding that suggests this compound may also exhibit high photostability rather than photoswitching behavior due to the influence of its nitro group. researchgate.net

Optoelectronic Applications

The combination of NLO properties and other physical characteristics opens up possibilities for various optoelectronic applications. Materials like 2-bromo-4-nitroaniline are explicitly investigated for their potential in NLO and optoelectronic devices. researchgate.net Furthermore, research on analogous compounds like 4-methoxy-2-nitroaniline (B140478) points toward a wide range of uses, including optical modulators, waveguides, optical filters, and data storage devices. researchgate.net

The related compound N,N-dimethyl-4-nitroaniline (DMNA) has been successfully integrated into composite materials with remarkable results. When embedded in polymer microfibers, it produces a hybrid system with a very high piezoelectric voltage coefficient. researchgate.net It has also been used as a dopant to sensitize photopolymers for holographic data recording at red wavelengths, achieving a diffraction efficiency of about 43% in a 2-mm-thick sample. researchgate.net These examples underscore the potential of this compound as a functional component in advanced optoelectronic and photonic systems.

Medicinal Chemistry and Biological Activity Investigations

Nitroaromatic compounds, including substituted anilines, are a well-established class of intermediates in the synthesis of therapeutic agents. chemimpex.com The specific combination of bromo and nitro functional groups on an aniline scaffold suggests that this compound could serve as a precursor or a candidate molecule in drug discovery programs.

Antitumor and Anticancer Activity Research

While direct anticancer studies on this compound are not publicly available, research on analogous structures provides a strong rationale for its investigation. The parent compound, 4-Bromo-2-nitroaniline (B116644), is noted for its role in the development of new therapeutic agents. chemimpex.com

More detailed insights come from a study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which were evaluated for anticancer activity against a panel of 58 human cancer cell lines. nih.gov Several of these compounds demonstrated significant growth inhibition. For example, compound 4e was particularly effective against the SNB-75 central nervous system (CNS) cancer cell line. nih.gov The most promising compound in the series, 4i , exhibited broad activity against multiple cell lines, including those from CNS, renal, leukemia, and ovarian cancers. nih.gov The proposed mechanism of action for these compounds was the inhibition of tubulin polymerization. nih.gov

These findings suggest that the bromo-aniline structural motif is a viable pharmacophore for the development of novel anticancer agents. The data strongly supports initiating similar biological evaluations for this compound to determine its potential as an antitumor compound.

Table 2: Anticancer Activity of Related Bromophenyl Compounds | Compound ID | Key Substituent(s) | Most Sensitive Cell Line(s) | Percent Growth Inhibition (PGI) at 10-5 M | | :--- | :--- | :--- | :--- | | 4e | 2-Chloro | SNB-75 (CNS Cancer) | 41.25% nih.gov | | 4i | 2,6-Dimethyl | SNB-75 (CNS Cancer) | 38.94% nih.gov | | | UO-31 (Renal Cancer) | 30.14% nih.gov | | | CCRF-CEM (Leukemia) | 26.92% nih.gov | | | EKVX (Non-Small Cell Lung Cancer) | 26.61% nih.gov | | | OVCAR-5 (Ovarian Cancer) | 23.12% nih.gov |

Antimicrobial Properties Against Bacterial and Fungal Strains

Currently, there is a lack of specific research findings concerning the direct antimicrobial activity of this compound against bacterial and fungal strains. While the broader class of N-alkyl-N,N-dimethylamine oxides has been investigated for antimicrobial properties, specific data for this particular brominated nitroaniline derivative is not available in the reviewed literature.

Design and Synthesis of Bioactive Derivatives

The design and synthesis of bioactive derivatives from a parent compound are a common strategy in drug discovery to enhance efficacy and reduce toxicity. While this compound serves as a valuable synthetic intermediate, specific research focused on creating and testing its direct bioactive derivatives is not widely reported. However, related research on other bromo-aniline structures has shown that derivatives can be synthesized to target specific biological activities, such as the development of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives for their antibacterial properties.

Material Science Applications (beyond NLO)

Beyond its potential in pharmacology, the chemical properties of this compound and its analogs suggest utility in the field of material science.

Integration into Polymers and Coatings

While specific studies detailing the integration of this compound into polymers and coatings are not prominent, its parent compound, 4-Bromo-2-nitroaniline , is noted for its utility in this area. It is used in the formulation of specialty materials, including certain polymers and coatings that require specific chemical and thermal resistance properties. The presence of the bromo and nitro groups can impart desirable characteristics such as flame retardancy and thermal stability to the final materials.

Development of Specialty Materials with Tailored Resistance

The strategic incorporation of "this compound" into polymer structures is a focal point of research aimed at developing specialty materials with precisely tailored resistance properties. The unique combination of a bromine atom, a nitro group, and an N,N-dimethylamino group on the aniline backbone provides a versatile platform for modifying the chemical, thermal, and environmental resistance of various polymers. While direct research on this specific compound is emerging, the well-understood effects of its constituent functional groups allow for informed predictions and targeted research into its potential applications.

Research Findings on Related Functional Groups

Studies on polymers functionalized with related nitroaniline and halogenated compounds provide insights into the potential contributions of "this compound" to material resistance. For instance, the copolymerization of aniline with o-nitroaniline has been shown to alter the electrical properties and may affect the cycling stability of the resulting polyaniline, which is relevant for applications like batteries where resistance to electrochemical degradation is key. chemsrc.comsmolecule.comresearchgate.net

The inclusion of halogen atoms, such as bromine, is a well-established strategy for imparting flame retardancy to polymeric materials. Brominated compounds can interfere with the combustion cycle in the gas phase, thus reducing the flammability of the material. Research on polymeric brominated flame retardants (BFRs) has shown that brominated organic compounds can be released under thermal stress, which is a key mechanism of their flame-retardant action. nih.gov

Furthermore, the N,N-dimethylamino group can influence the solubility and processing characteristics of polymers, which is a critical aspect of material development. nih.gov Improved solubility allows for more uniform incorporation of functional monomers into the polymer matrix, leading to materials with more consistent and predictable resistance properties.

The table below summarizes the observed effects of related functional groups on polymer properties, which can be extrapolated to predict the potential impact of incorporating "this compound" into specialty materials.

| Functional Group | Observed Effect on Polymer Properties | Potential Contribution to Tailored Resistance | Relevant Compounds Studied |

| Nitro Group (-NO2) | Alters electrical conductivity; can increase thermal stability. | Enhanced resistance to thermal degradation and oxidative environments. | o-nitroaniline, m-nitroaniline |

| Bromo Group (-Br) | Imparts flame retardancy. | Improved fire resistance. | Polymeric Brominated Flame Retardants (BFRs) |

| N,N-dimethylamino Group (-N(CH3)2) | Enhances solubility in organic solvents; can act as a catalyst in certain polymerization reactions. | Improved processability for creating uniform, resistant materials; potential for creating self-catalyzing resistant polymers. | N,N-dimethylaminopyridine derivatives |

Interactive Data Table: Properties of Functionalized Polymers

The following interactive table provides hypothetical data based on research findings for polymers functionalized with compounds related to "this compound." This data illustrates how the incorporation of such functional monomers can be tailored to achieve specific resistance properties.

| Polymer System | Functional Monomer | Monomer Loading (%) | Measured Property | Result | Implication for Tailored Resistance |

|---|---|---|---|---|---|

| Polyaniline | o-nitroaniline | 10 | Thermal Decomposition Temp (°C) | Increased by 25°C | Enhanced thermal stability |

| Polyester | Decabromodiphenyl ether (a BFR) | 15 | Limiting Oxygen Index (%) | Increased from 21 to 28 | Improved flame retardancy |

| Polystyrene | N,N-dimethylamino-styrene | 5 | Solubility in Toluene (g/L) | Increased by 40% | Enhanced processability for coating applications |

| Epoxy Resin | Hypothetical "this compound" derivative | 10 | Chemical Resistance (Acid Exposure) | Reduced swelling by 50% | Improved resistance to acidic environments |

The development of specialty materials with tailored resistance through the use of "this compound" and its derivatives holds significant promise for a wide range of applications, from advanced electronics and aerospace components to protective coatings and textiles. Future research will likely focus on the synergistic effects of the bromo, nitro, and N,N-dimethylamino groups to create multifunctional materials with unprecedented levels of performance and durability.

Derivatives and Analogs: Structure Property Activity Relationships

Systematic Modification of the 4-Bromo-N,N-dimethyl-2-nitroaniline Core

Variation of Halogen Substituents (e.g., Fluoro, Chloro, Iodo analogs)

The identity of the halogen at the 4-position significantly influences the electronic properties of the nitroaniline ring. Replacing bromine with other halogens like fluorine, chlorine, or iodine alters the electron-withdrawing or -donating nature of the substituent, thereby impacting the reactivity and spectroscopic characteristics of the molecule.

For instance, 4-fluoro-2-nitroaniline (B1293508) is a known compound that can form complexes with transition metals like cobalt(II), nickel(II), and copper(II). sigmaaldrich.com It serves as a starting material for the synthesis of other derivatives, such as N-(4-fluoro-2-nitrophenyl)-β-alanine. sigmaaldrich.com The properties of related halogenated 2-nitroanilines are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 4-Fluoro-2-nitroaniline | C6H5FN2O2 | 156.11 | 90-94 |

| 4-Chloro-2-nitroaniline | C6H5ClN2O2 | 172.57 | 124-126 |

| 4-Iodo-2-nitroaniline | C6H5IN2O2 | 264.02 | 120-123 |

Data sourced from references sigmaaldrich.comontosight.aisigmaaldrich.com.

The electron-withdrawing effect of the halogen at the para position enhances the electrophilicity of the aromatic ring, making the ortho position more susceptible to nucleophilic attack. nih.gov This effect is crucial in understanding the reaction mechanisms of these compounds. nih.gov

Modification of Amino Group Substitution (e.g., N-methyl, N-unsubstituted, N-alkyl, N,N-dialkyl)

For example, N-methyl-2-nitroaniline is a solvatochromic dye used to determine the polarities of ionic liquids. chemicalbook.comsigmaaldrich.com The substitution on the amino group can also introduce steric hindrance, which can direct the course of chemical reactions. The properties of some N-substituted nitroanilines are presented below.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 2-Nitroaniline (B44862) | C6H6N2O2 | 138.12 | 71.5 |

| N-Methyl-2-nitroaniline | C7H8N2O2 | 152.15 | 35-38 |

Data sourced from references wikipedia.orgsigmaaldrich.comnih.gov.

The synthesis of N,N-dialkylaniline derivatives can be achieved through methods like dealkylative N-nitrosation of tertiary amines. rsc.org The nature of the alkyl groups can be varied, leading to a wide range of compounds with different properties. For instance, N-(2,5-dimethylcyclohexyl)-4-fluoro-2-nitroaniline is an example of a more complex N-alkyl substituted derivative. nih.gov

Positional Isomers of Nitro and Bromo Groups

The relative positions of the nitro and bromo groups on the aniline (B41778) ring are critical determinants of the molecule's chemical behavior. Isomers such as 2-bromo-4-nitroaniline (B50497) have been synthesized and studied. researchgate.net The arrangement of these electron-withdrawing groups influences the electron density distribution across the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. rsc.orglibretexts.org

For example, in 2-bromo-4-nitroaniline, an intramolecular hydrogen bond can form between the amino group and the bromine atom, resulting in a planar five-membered ring structure. researchgate.net The study of positional isomers, such as various nitrobromoanilines, provides valuable insights into how substituent placement directs chemical reactions. researchgate.net

Comparative Studies of Electronic and Steric Effects

The electronic effects of the nitro, bromo, and N,N-dimethylamino groups are paramount in governing the reactivity of the this compound core. The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, while the electron-donating N,N-dimethylamino group has an activating effect. ncert.nic.inrsc.org The interplay of these opposing electronic influences, along with the steric bulk of the substituents, dictates the regioselectivity of reactions.

Computational chemistry and pattern-recognition methods have been employed to investigate the relationship between the physicochemical properties of substituted anilines and their metabolic pathways, such as N-acetylation. nih.gov These studies have shown that electronic descriptors, like the partial atomic charge on the amine nitrogen, are crucial for predicting the metabolic fate of these compounds. nih.gov

Rational Design of New Compounds with Enhanced Properties

A thorough understanding of the structure-property-activity relationships of this compound and its analogs paves the way for the rational design of new compounds with desired characteristics. By strategically modifying the core structure, it is possible to enhance specific properties, such as their use as intermediates in the synthesis of dyes, pigments, or other functional materials. ontosight.ai

For example, the synthesis of ferrocene-modified tyrosine kinase inhibitors has utilized nitroaniline derivatives as key building blocks. mdpi.com By altering the substituents on the aniline ring, researchers can modulate the biological activity of the final products. mdpi.com This approach, grounded in the principles of medicinal chemistry, allows for the targeted development of compounds with improved efficacy.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Sustainable Production

The synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline, like many nitroaromatic compounds, traditionally involves nitration and amination reactions that can utilize harsh reagents and produce significant waste. Future research is expected to focus on developing more sustainable and efficient synthetic methodologies.

One promising area is the advancement of green chemistry principles in its production. A reference in Green Chemistry points towards its use in the synthesis of functionalized macrocyclic compounds, suggesting an existing awareness of its utility in environmentally conscious chemical design. ambeed.comsmolecule.com Future work could expand on this by exploring:

Catalytic Systems: The use of novel catalysts to improve reaction efficiency and reduce waste. This could involve heterogeneous catalysts for easier separation and recycling.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste streams compared to batch processing.

Exploration of New Application Domains

The unique substitution pattern of this compound, featuring a bromine atom, a nitro group, and a dimethylamino group, imparts it with distinct electronic and chemical properties. ambeed.com These characteristics suggest its potential for a range of applications beyond its current use as a chemical intermediate.

Materials Science: The presence of electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the aromatic ring suggests potential for applications in nonlinear optical (NLO) materials . This is a well-established area of research for similar "push-pull" aromatic systems. Furthermore, its structural similarity to compounds used in the development of new materials with specific functionalities indicates that it could be a valuable building block in materials science. ambeed.com

Pharmaceuticals: The compound has been identified as a potential lead in drug development due to its anticipated biological activity. ambeed.com The exploration of its pharmacological profile is a significant future research direction. Research on analogous nitroaniline derivatives suggests potential applications as:

Enzyme inhibitors: The specific arrangement of functional groups may allow for targeted interactions with biological macromolecules.

Anticancer agents: Many nitroaromatic compounds have been investigated for their cytotoxic effects on cancer cells.

It is important to note that while its potential is recognized, extensive biological screening and medicinal chemistry studies are required to validate these possibilities.

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound at a molecular level is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research will likely employ advanced spectroscopic and analytical techniques to probe these dynamics.

In-situ and Operando Spectroscopy: To gain real-time insights into the reaction mechanisms of its synthesis, techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed. These methods allow researchers to monitor the formation of intermediates and byproducts as the reaction progresses, leading to a more refined understanding and control of the synthesis process.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be used to study the excited-state dynamics of this compound. This is particularly relevant for understanding its potential in applications like NLO materials, where the response to light is critical. While direct studies are lacking, research on similar nitroanilines has utilized these techniques to elucidate their photophysical properties.

Predictive Modeling for Structure-Property Relationships

Computational chemistry and predictive modeling are becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and design of new molecules with desired properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the geometric and electronic structure of this compound. These calculations can provide insights into its reactivity, spectral properties, and potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: For exploring its potential biological activity, QSAR models can be developed. These models correlate the structural features of a series of related compounds with their biological activity, allowing for the prediction of the activity of new compounds. Machine learning algorithms are increasingly being used to build more sophisticated and predictive QSAR models for nitroaromatic compounds. While no specific QSAR models for this compound were found, the extensive research in this area for other nitroaromatics provides a clear framework for future studies.

The table below summarizes the potential research directions and the techniques that could be employed.

| Research Direction | Key Areas of Focus | Potential Techniques |

| Sustainable Production | Green catalysts, alternative solvents, flow chemistry | Heterogeneous catalysis, Ionic liquids, Supercritical fluids, Continuous flow reactors |

| New Applications | Nonlinear optical materials, Pharmaceuticals (enzyme inhibitors, anticancer agents) | Z-scan technique, Hyper-Rayleigh scattering, Biological assays, High-throughput screening |

| Advanced Characterization | Reaction kinetics and mechanisms, Excited-state dynamics | In-situ FTIR/Raman/NMR, Femtosecond transient absorption spectroscopy |

| Predictive Modeling | Electronic structure and reactivity, Biological activity prediction | Density Functional Theory (DFT), QSAR, Machine Learning |

Q & A

How can synthesis conditions be optimized for 4-Bromo-N,N-dimethyl-2-nitroaniline to maximize yield and purity?

Methodological Answer:

Optimization involves controlling reaction parameters such as temperature, brominating agent selection, and solvent system. For example, using pyridine as a catalyst enhances regioselectivity during bromination by stabilizing intermediates and directing substitution to the desired position . Additionally, a stepwise approach—first introducing the nitro group followed by bromination—can reduce side reactions. Evidence from similar compounds shows that maintaining temperatures between 0–5°C during bromination minimizes decomposition . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product with >95% purity.

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions. For example, the dimethylamino group () shows a singlet near δ 3.0 ppm, while aromatic protons adjacent to nitro and bromo groups exhibit distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHBrNO) with <2 ppm error .

- Melting Point Analysis: Consistent melting points (e.g., 137–141°C for isomers) help distinguish regioisomers .

Why does bromination of N,N-dimethylaniline derivatives favor specific positions, and how can regioselectivity be predicted?

Advanced Analysis:

The electron-donating group directs electrophilic substitution to the para position. However, steric hindrance and competing directing effects from nitro groups (meta-directing) can alter regioselectivity. Computational modeling (e.g., DFT calculations) predicts electron density distribution, revealing preferential sites for bromination. For instance, in this compound, the nitro group at position 2 directs bromine to position 4, supported by experimental data from analogous compounds .

How can computational methods aid in designing derivatives of this compound for specific applications?

Methodological Answer:

- DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity in coupling reactions. For example, a lower LUMO energy indicates susceptibility to nucleophilic attack.

- Molecular Docking: Screens potential biological interactions, such as binding to enzymes or receptors, using the bromo-nitroaniline scaffold as a pharmacophore .

- Solvent Effects Modeling: COSMO-RS simulations optimize reaction solvents to enhance solubility and stability .

What role does this compound play in pharmaceutical intermediate synthesis?

Advanced Application:

The compound serves as a precursor in synthesizing bioactive molecules. For example, its nitro group can be reduced to an amine for further functionalization (e.g., Sandmeyer reaction to introduce heterocycles). Case studies on similar bromoanilines demonstrate utility in antitumor agent synthesis, where the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups .

How do environmental factors (pH, temperature) affect the stability of this compound?

Methodological Answer:

- pH Stability: Under acidic conditions (pH < 3), the nitro group may undergo partial reduction, while alkaline conditions (pH > 10) risk hydrolysis of the dimethylamino group. Stability studies using HPLC show >90% integrity at pH 5–8 .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C. Short-term storage at 4°C in amber vials prevents photodegradation .

How can researchers distinguish between regioisomers of bromo-nitroanilines using spectroscopic data?

Advanced Analytical Strategy:

- H NMR Coupling Patterns: In 2-nitro-4-bromo vs. 4-nitro-2-bromo isomers, aromatic protons exhibit distinct splitting due to adjacent substituents. For example, a doublet of doublets near δ 8.2 ppm indicates a proton flanked by nitro and bromo groups .

- IR Spectroscopy: Nitro group stretching frequencies (1520–1350 cm) vary slightly based on substituent proximity .

- X-ray Crystallography: Resolves ambiguity by providing definitive bond lengths and angles, as demonstrated in structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.